

Sulfo-Cy7.5 Fluorophore: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sulfo-Cy7.5 maleimide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, applications, and experimental considerations for the Sulfo-Cy7.5 fluorophore, a near-infrared (NIR) dye with significant utility in biological research and drug development.

Core Features of Sulfo-Cy7.5

Sulfo-Cy7.5 is a water-soluble, sulfonated heptamethine cyanine dye that exhibits strong fluorescence in the near-infrared spectrum.^[1] Its structural similarity to Indocyanine Green (ICG) provides a basis for its biocompatibility, while a key structural modification—a rigidized trimethylene bridge in its polymethine chain—confers a significantly higher fluorescence quantum yield.^{[2][3]} This enhanced brightness, coupled with its excellent water solubility, makes Sulfo-Cy7.5 a superior choice for a variety of in vivo and in vitro applications.^{[1][2]}

The emission of Sulfo-Cy7.5 falls within the NIR "optical window" of biological tissues (700-900 nm), where the absorption and scattering of light by endogenous molecules such as hemoglobin and water are minimized.^[4] This property allows for deeper tissue penetration of both excitation and emission light, resulting in a higher signal-to-background ratio and making it an ideal probe for in vivo imaging.^[4]

Quantitative Data Summary

The optical properties of Sulfo-Cy7.5 can vary slightly depending on the specific reactive derivative and the conjugation partner. The following table summarizes the key quantitative data for various forms of Sulfo-Cy7.5.

| Property | Sulfo-Cy7.5 NHS ester | Sulfo-Cy7.5 maleimide | Sulfo-Cy7.5 carboxylic acid | Sulfo-Cy7.5 azide | Sulfo-Cy7.5 DBCO | Sulfo-Cy7.5 tetrazine |
|---------------------------------------|---------------------------------|------------------------------|---------------------------------|-------------------|-------------------|-------------------------------|
| Excitation Maximum (λ_{ex}) | ~778 nm[2] | ~788 nm[5] | ~778 nm[6][7] | ~788 nm[8] | ~788 nm[9] | ~750 nm[10] |
| Emission Maximum (λ_{em}) | ~797 nm[2] | ~797 nm[5] | ~797 nm[6][7] | ~808 nm[8] | ~808 nm[9] | ~773 nm[10] |
| Molar Extinction Coeff. | ~222,000 $M^{-1}cm^{-1}$ [6][7] | ~222,000 $M^{-1}cm^{-1}$ [5] | ~222,000 $M^{-1}cm^{-1}$ [6][7] | Not specified | Not specified | ~240,600 $M^{-1}cm^{-1}$ [10] |
| Quantum Yield (Φ) | ~0.21[6] | ~0.21[5] | ~0.21[6] | Not specified | Not specified | ~0.24[10] |
| Solubility | Water, DMF, DMSO[2] | Water, DMF, DMSO[5] | Water, DMF, DMSO[6][7] | Water soluble[8] | Water soluble[11] | Water, DMF, DMSO[10] |

Reactive Forms and Applications

Sulfo-Cy7.5 is available in several reactive forms, each designed for specific bioconjugation strategies.

- Sulfo-Cy7.5 NHS ester:** Reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.[12] This is a common method for labeling antibodies and other proteins.
- Sulfo-Cy7.5 maleimide:** Specifically reacts with free sulfhydryl (thiol) groups (e.g., cysteine residues in proteins) to form stable thioether bonds.[5][13]

- Sulfo-Cy7.5 azide and DBCO: These are used in "click chemistry," a highly efficient and bioorthogonal ligation reaction. Sulfo-Cy7.5 azide reacts with a dibenzocyclooctyne (DBCO)-modified molecule in a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[\[11\]](#)[\[14\]](#)
- Sulfo-Cy7.5 tetrazine: Participates in an inverse-electron-demand Diels-Alder cycloaddition with a trans-cyclooctene (TCO)-modified molecule. This is one of the fastest known bioorthogonal reactions.[\[15\]](#)
- Sulfo-Cy7.5 carboxylic acid: Can be activated to react with primary amines, though it is often used as a non-reactive control.[\[6\]](#)[\[16\]](#)

These versatile conjugation options make Sulfo-Cy7.5 suitable for a wide range of applications, including:

- In Vivo Imaging: For deep tissue imaging with low background interference.[\[1\]](#)
- Fluorescence Microscopy: Providing high-resolution imaging of cellular structures.[\[1\]](#)
- Flow Cytometry: Offering distinct signals for precise cell sorting.[\[1\]](#)
- Bioconjugation: Efficiently labeling proteins, antibodies, and nucleic acids.[\[1\]](#)

Experimental Protocols

Labeling of a Primary Antibody with Sulfo-Cy7.5 NHS Ester

This protocol describes the general steps for labeling a primary antibody with Sulfo-Cy7.5 NHS ester for subsequent use in applications like indirect immunofluorescence.

Materials:

- Primary antibody in a buffer free of primary amines (e.g., PBS).
- Sulfo-Cy7.5 NHS ester.
- Anhydrous dimethyl sulfoxide (DMSO).

- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
- Size-exclusion chromatography column (e.g., Sephadex G-25).
- PBS, pH 7.4.

Procedure:

- Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer.
- Dye Preparation: Immediately before use, dissolve Sulfo-Cy7.5 NHS ester in DMSO to a concentration of 10 mg/mL.
- Conjugation: Add the dissolved Sulfo-Cy7.5 NHS ester to the antibody solution. A common starting point is a 10:1 molar excess of dye to antibody. The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The labeled antibody will elute in the initial fractions.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Indirect Immunofluorescence Staining

This protocol outlines the use of a Sulfo-Cy7.5-labeled secondary antibody for indirect immunofluorescence.

Materials:

- Fixed and permeabilized cells or tissue sections on a slide.
- Primary antibody specific to the target antigen.

- Sulfo-Cy7.5-labeled secondary antibody that recognizes the primary antibody's host species.
- Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100).
- Wash buffer (e.g., PBS with 0.1% Triton X-100).
- Mounting medium with an antifade reagent.

Procedure:

- **Blocking:** Incubate the sample with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- **Primary Antibody Incubation:** Dilute the primary antibody in blocking buffer and incubate with the sample for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the sample three times with wash buffer for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the Sulfo-Cy7.5-labeled secondary antibody in blocking buffer and incubate with the sample for 1 hour at room temperature, protected from light.
- **Washing:** Wash the sample three times with wash buffer for 5 minutes each, protected from light.
- **Mounting:** Mount the coverslip onto the slide using an antifade mounting medium.
- **Imaging:** Visualize the sample using a fluorescence microscope equipped with appropriate filters for the NIR spectrum.

Copper-Free Click Chemistry: Sulfo-Cy7.5-Azide and DBCO-Protein Conjugation

This protocol describes the conjugation of a Sulfo-Cy7.5-azide to a protein previously modified with a DBCO group.

Materials:

- DBCO-modified protein in an appropriate buffer (e.g., PBS).
- Sulfo-Cy7.5-azide.
- DMSO or water for dissolving the dye.

Procedure:

- **Dye Preparation:** Dissolve Sulfo-Cy7.5-azide in DMSO or water to a desired stock concentration.
- **Conjugation:** Add the Sulfo-Cy7.5-azide solution to the DBCO-modified protein solution. A slight molar excess of the azide may be used.
- **Incubation:** Incubate the reaction mixture at room temperature for 4-17 hours, or as determined empirically for the specific reactants. The reaction can be monitored by the decrease in the DBCO absorbance around 310 nm.
- **Purification:** If necessary, purify the conjugate to remove any unreacted dye using size-exclusion chromatography or dialysis.

Bioorthogonal Ligation: Sulfo-Cy7.5-Tetrazine and TCO-Antibody Reaction

This protocol details the rapid conjugation of a Sulfo-Cy7.5-tetrazine to a trans-cyclooctene (TCO)-modified antibody.

Materials:

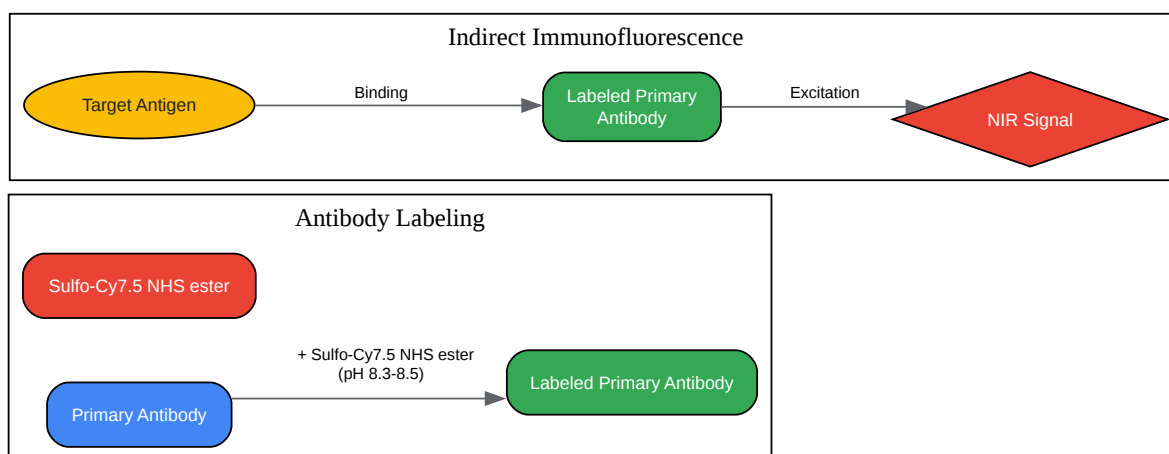
- TCO-modified antibody in a suitable buffer (e.g., PBS, pH 6-9).
- Sulfo-Cy7.5-tetrazine.
- DMSO or DMF for dissolving the dye.

Procedure:

- **Dye Preparation:** Dissolve Sulfo-Cy7.5-tetrazine in DMSO or DMF.

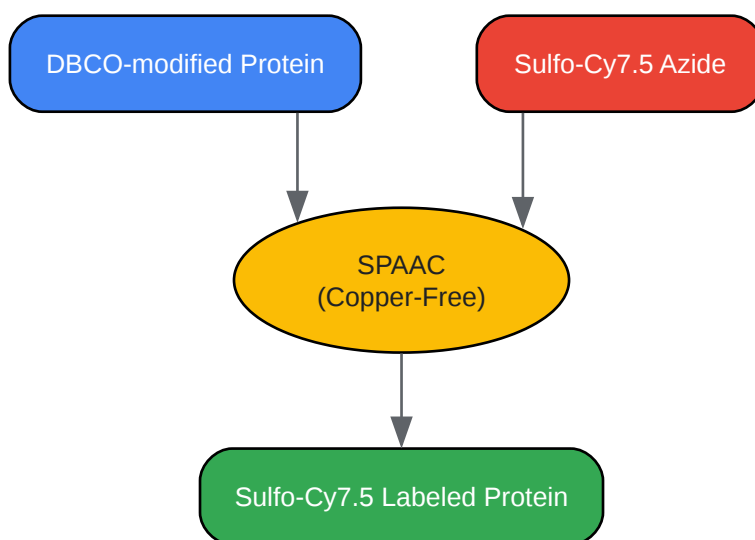
- **Conjugation:** Add the Sulfo-Cy7.5-tetrazine solution to the TCO-modified antibody solution. The reaction is typically very fast. The disappearance of the tetrazine's characteristic color can be used to monitor the reaction.
- **Incubation:** The reaction often proceeds to completion within minutes to a couple of hours at room temperature.
- **Purification:** Purify the conjugate if necessary to remove any unreacted dye.

Visualizations



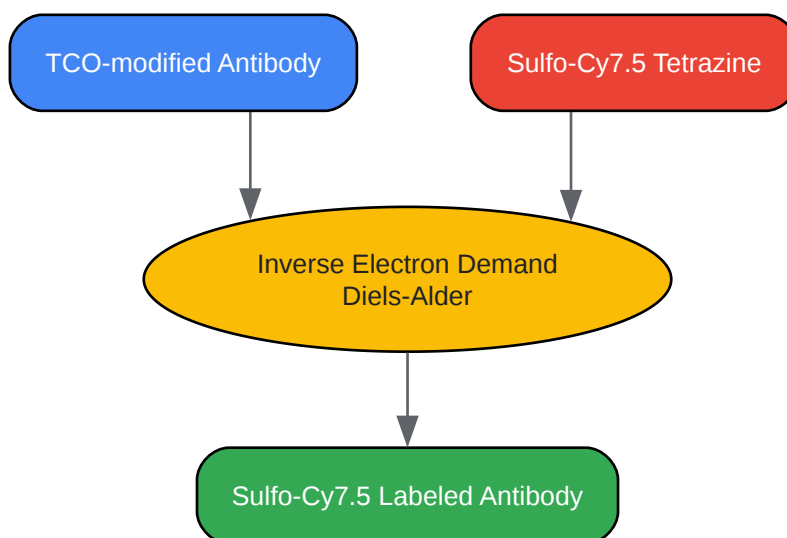
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Caption: Workflow for labeling a primary antibody and its use in indirect immunofluorescence.



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Caption: Copper-free click chemistry conjugation of Sulfo-Cy7.5 Azide to a DBCO-modified protein.



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Caption: Bioorthogonal ligation of Sulfo-Cy7.5 Tetrazine to a TCO-modified antibody.

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